Cyclo(aspartyl-phenylalanyl)

Description

Structure

3D Structure

Properties

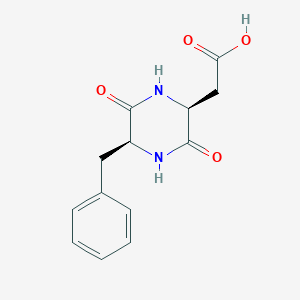

IUPAC Name |

2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHJXYUDIBQDDX-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200600 |

Source

|

| Record name | Cyclo(aspartyl-phenylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-10-2 |

Source

|

| Record name | (2S,5S)-3,6-Dioxo-5-(phenylmethyl)-2-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(aspartyl-phenylalanyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(aspartyl-phenylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIOXO-5-(PHENYLMETHYL)-2-PIPERAZINEACETIC ACID, (2S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM82VP15YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Cyclo(aspartyl-phenylalanyl)

Foreword

Cyclo(aspartyl-phenylalanyl), a diketopiperazine (DKP), has emerged from the relative obscurity of peptide chemistry to become a molecule of significant interest to the pharmaceutical and food science industries. This cyclic dipeptide, formed from the condensation of aspartic acid and phenylalanine, is increasingly recognized for its presence in various natural systems and its potential biological activities. This guide provides a comprehensive technical overview of the natural sources of Cyclo(aspartyl-phenylalanyl), its biosynthesis, methods for its isolation and characterization, and a summary of its known biological functions. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this intriguing natural compound.

Natural Occurrence of Cyclo(aspartyl-phenylalanyl): A Microbial and Fermented Food Perspective

Cyclo(aspartyl-phenylalanyl) is not a ubiquitous compound in nature, but its presence is well-documented in specific ecological niches, primarily those associated with microbial activity and food fermentation.

Microbial Production: The Primary Natural Factories

Microorganisms are the principal natural producers of a vast array of secondary metabolites, including diketopiperazines. Several genera of bacteria and fungi have been identified as sources of cyclic dipeptides. While the production of a wide range of DKPs by microorganisms is known, the specific synthesis of Cyclo(aspartyl-phenylalanyl) is an area of ongoing research. However, based on the known substrate specificities of the enzymes involved in DKP biosynthesis, it is highly probable that microorganisms possessing the necessary enzymatic machinery and access to aspartic acid and phenylalanine precursors can synthesize this compound.

Key microbial genera known for producing a variety of diketopiperazines include:

-

Aspergillus : Species such as Aspergillus nidulans have been engineered to produce cyclo-diphenylalanine, demonstrating their capacity for synthesizing aromatic amino acid-containing DKPs.[1] Aspergillus oryzae, a fungus with a long history in food fermentation, is known to metabolize L-phenylalanine into various aromatic compounds, suggesting the potential for DKP formation.[2]

-

Lactobacillus : Lactic acid bacteria are central to many food fermentations. Lactobacillus plantarum, for instance, has been shown to produce antifungal cyclic dipeptides like cyclo(L-Phe-L-Pro).[3][4] Given the presence of aspartic acid and phenylalanine in the fermentation substrates, the production of Cyclo(aspartyl-phenylalanyl) by certain Lactobacillus strains is plausible.

-

Pseudomonas : Some Pseudomonas species are known to produce cyclic dipeptides that act as quorum sensing inhibitors.[5]

Fermented Foods: A Reservoir of Bioactive Compounds

Fermented foods and beverages represent a significant dietary source of various bioactive compounds, including cyclic dipeptides. The microbial communities present during fermentation metabolize the raw ingredients, leading to the formation of a complex mixture of molecules that contribute to the flavor, aroma, and potential health benefits of the final product.

-

Cocoa Fermentation: The fermentation of cocoa beans is a critical step in chocolate production, involving a succession of yeasts, lactic acid bacteria, and acetic acid bacteria. During this process, proteins are hydrolyzed into peptides and free amino acids, including aspartic acid and phenylalanine.[6][7] The microbial activity during fermentation can lead to the formation of various flavor precursors and other bioactive compounds, making fermented cocoa a potential source of Cyclo(aspartyl-phenylalanyl). Metagenomic analysis of cocoa bean fermentation has identified the presence of metabolic pathways for phenylalanine, tyrosine, and tryptophan biosynthesis in key fermenting organisms like Lactobacillus plantarum and Acetobacter pasteurianus.[8]

-

Other Fermented Products: While specific quantification of Cyclo(aspartyl-phenylalanyl) in a wide range of fermented foods is not extensively documented, the general presence of its constituent amino acids in protein-rich starting materials for fermentation (e.g., grains, dairy) suggests its potential formation in products like sourdough bread, certain cheeses, and soy-based fermented foods.

A Note on Aspartame Degradation

It is crucial to distinguish between the natural occurrence of Cyclo(aspartyl-phenylalanyl) and its formation as a degradation product of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine-1-methyl ester). Under conditions of elevated temperature and certain pH levels, aspartame can cyclize to form Cyclo(aspartyl-phenylalanyl). This is a significant consideration in food products and beverages sweetened with aspartame that undergo heat treatment or prolonged storage.

Biosynthesis of Cyclo(aspartyl-phenylalanyl): The Enzymatic Machinery

The formation of the diketopiperazine ring of Cyclo(aspartyl-phenylalanyl) in biological systems is an enzyme-catalyzed process. Two primary enzymatic pathways are responsible for the biosynthesis of cyclic dipeptides in microorganisms: those involving nonribosomal peptide synthetases (NRPSs) and those utilizing cyclodipeptide synthases (CDPSs).

Nonribosomal Peptide Synthetases (NRPSs)

NRPSs are large, multi-domain enzymes that act as assembly lines for the synthesis of a wide variety of peptide-based natural products. The biosynthesis of a cyclic dipeptide via an NRPS typically involves the following steps:

-

Adenylation (A) domain: Selects and activates the specific amino acids (in this case, L-aspartic acid and L-phenylalanine) as aminoacyl-adenylates.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acids are covalently tethered to the T domain via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the two tethered amino acids.

-

Thioesterase (TE) domain: The final dipeptidyl-S-PCP intermediate is released from the enzyme. In the case of cyclic dipeptide formation, the TE domain catalyzes an intramolecular cyclization reaction, leading to the formation of the diketopiperazine ring.

Cyclodipeptide Synthases (CDPSs)

CDPSs represent a more recently discovered family of enzymes that also catalyze the formation of cyclic dipeptides. Unlike NRPSs, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates. The proposed mechanism involves the sequential binding of two aa-tRNAs to the enzyme, followed by the transfer of the aminoacyl moieties and an intramolecular cyclization reaction to form the diketopiperazine.

Isolation and Purification of Cyclo(aspartyl-phenylalanyl) from Natural Sources

The isolation and purification of Cyclo(aspartyl-phenylalanyl) from complex natural matrices such as microbial cultures or fermented foods require a multi-step approach to separate it from other metabolites. The following is a generalized protocol based on established methods for the isolation of cyclic dipeptides.

General Experimental Workflow

Detailed Protocol: Isolation from a Microbial Culture

This protocol provides a more detailed, step-by-step methodology for the isolation of Cyclo(aspartyl-phenylalanyl) from a liquid microbial culture.

Step 1: Fermentation and Extraction

-

Inoculate a suitable liquid medium with the microbial strain of interest.

-

Incubate the culture under optimal conditions for the production of secondary metabolites.

-

After the incubation period, separate the mycelium/cells from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate with an equal volume of a non-polar solvent such as ethyl acetate three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 2: Preliminary Fractionation by Column Chromatography

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions of a defined volume.

Step 3: Identification of Target Fractions

-

Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Compare the retention factor (Rf) or retention time (Rt) of the spots/peaks with that of a pure standard of Cyclo(aspartyl-phenylalanyl).

-

Pool the fractions containing the compound of interest.

Step 4: Final Purification by Preparative HPLC

-

Concentrate the pooled fractions to dryness.

-

Dissolve the residue in a suitable solvent for HPLC (e.g., methanol or acetonitrile/water).

-

Purify the compound using a preparative HPLC system equipped with a C18 column.

-

Use an appropriate mobile phase, often a gradient of acetonitrile and water, to achieve good separation.

-

Collect the peak corresponding to Cyclo(aspartyl-phenylalanyl).

-

Evaporate the solvent to obtain the purified compound.

Analytical Characterization of Cyclo(aspartyl-phenylalanyl)

Once isolated, the structural identity and purity of Cyclo(aspartyl-phenylalanyl) must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental tool for both the quantification and purity assessment of Cyclo(aspartyl-phenylalanyl). A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength around 214 nm, where the peptide bond absorbs.[9]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the isolated compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of Cyclo(aspartyl-phenylalanyl) (C13H14N2O4). Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information based on the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of a molecule. 1H NMR and 13C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.[10] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms and confirm the cyclic structure of the dipeptide.

Table 1: Physicochemical Properties of Cyclo(aspartyl-phenylalanyl)

| Property | Value |

| Molecular Formula | C13H14N2O4 |

| Molecular Weight | 262.26 g/mol |

| Appearance | White to off-white powder |

| IUPAC Name | (3S,8aS)-3-(carboxymethyl)-6-benzylpiperazine-2,5-dione |

Biological Activities and Potential Applications

The biological activities of cyclic dipeptides are diverse and have garnered significant interest in drug discovery and development. While research specifically on Cyclo(aspartyl-phenylalanyl) is still emerging, the known activities of related diketopiperazines provide a strong rationale for its investigation.

Anti-inflammatory Activity

Several cyclic dipeptides have demonstrated anti-inflammatory properties. For instance, cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[11] The breakdown product of aspartame, which includes the linear dipeptide aspartyl-phenylalanine, has been associated with analgesic and anti-inflammatory functions, including the inhibition of cyclo-oxygenase (COX) enzymes.[12] This suggests that Cyclo(aspartyl-phenylalanyl) may also possess anti-inflammatory potential.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. The disruption of QS is a promising anti-virulence strategy. A number of cyclic dipeptides have been identified as potent QS inhibitors.[13][14][15] For example, cyclic dipeptides produced by Pseudomonas aeruginosa have been shown to inhibit the QS mechanisms of other pathogenic bacteria.[5] The potential of Cyclo(aspartyl-phenylalanyl) to interfere with bacterial communication warrants further investigation as a novel antimicrobial strategy.

Neuroprotective Effects

Neurodegenerative diseases are a major health concern, and there is a continuous search for new neuroprotective agents. Some cyclic dipeptides have shown promise in this area. For example, Cyclo(L-Pro-L-Phe) isolated from a marine-derived fungus has demonstrated neuroprotective effects against oxidative stress-induced cell injury in neuroblastoma cells.[16] Given the structural similarity, exploring the neuroprotective potential of Cyclo(aspartyl-phenylalanyl) is a logical next step.

Table 2: Summary of Potential Biological Activities of Cyclo(aspartyl-phenylalanyl) and Related Diketopiperazines

| Biological Activity | Observed in Related Diketopiperazines | Potential Implication for Cyclo(Asp-Phe) |

| Anti-inflammatory | Cyclo(His-Pro)[11] | Potential therapeutic for inflammatory diseases. |

| Quorum Sensing Inhibition | Various cyclic dipeptides[5][13][14] | Development of novel anti-virulence agents. |

| Neuroprotection | Cyclo(L-Pro-L-Phe)[16] | Potential therapeutic for neurodegenerative disorders. |

| Antifungal | Cyclo(L-Phe-L-Pro)[3] | Development of new antifungal agents. |

Future Directions and Conclusion

The study of Cyclo(aspartyl-phenylalanyl) from natural sources is a field ripe with opportunity. Future research should focus on a more systematic screening of fermented foods and microbial strains to identify high-producing natural sources of this specific diketopiperazine. The elucidation of the specific biosynthetic pathways in these organisms will be crucial for metabolic engineering efforts to enhance production. Furthermore, a thorough investigation into the diverse biological activities of Cyclo(aspartyl-phenylalanyl) is warranted to unlock its full therapeutic and biotechnological potential. This in-depth technical guide provides a solid foundation for researchers and scientists to embark on the exciting journey of exploring the natural world for this promising bioactive molecule.

References

-

Dietary aspartyl-phenylalanine-1-methyl ester delays osteoarthritis and prevents associated bone loss in STR/ORT mice. (2011). PMC. [Link]

-

Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond). (2019). PMC. [Link]

-

Cyclo-diphenylalanine production in Aspergillus nidulans through stepwise metabolic engineering. (2024). PubMed. [Link]

-

An investigation into the biological activity of the selected histidine‐containing diketopiperazines cyclo(His‐Phe) and cyclo(His‐Tyr). Semantic Scholar. [Link]

-

Determination of aspartic acid, phenylalanine, and aspartylphenylalanine in aspartame-containing samples using a precolumn derivatization HPLC method. ACS Publications. [Link]

-

Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation. (2022). PubMed. [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Beilstein Journal of Organic Chemistry. [Link]

-

Aspergillus niger is a superior expression host for the production of bioactive fungal cyclodepsipeptides. (2018). NIH. [Link]

-

Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). (2014). PubMed. [Link]

-

NMR Study on Inclusion Complexes of l-Phenylalanine and Aspartame with Cyclodextrins in Aqueous Solution. (1987). Scilit. [Link]

-

Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid. (2002). PubMed. [Link]

-

Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. (2023). NIH. [Link]

-

Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (2021). MDPI. [Link]

-

Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides. (2020). PMC. [Link]

-

Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. (2011). PubMed. [Link]

-

Influence of Amino Acids on Quorum Sensing-Related Pathways in Pseudomonas aeruginosa PAO1: Insights from the GEM iJD1249. (2024). PubMed Central. [Link]

-

NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions. (1991). PubMed. [Link]

-

Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides. (2022). PubMed. [Link]

-

The Role of Cyclo(His-Pro) in Neurodegeneration. (2018). MDPI. [Link]

-

Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. (2021). PMC. [Link]

-

Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(L-Phe-L-Pro) and Cyclo(L-Phe-trans-4-OH-L-Pro) and 3-Phenyllactic Acid. (2002). ResearchGate. [Link]

-

Insight into the Substrate Specificity of Lactobacillus paracasei Aspartate Ammonia-Lyase. (2022). MDPI. [Link]

-

Aspergillus nidulans: A Potential Resource of the Production of the Native and Heterologous Enzymes for Industrial Applications. (2020). PMC. [Link]

-

Cyclopiazonic Acid Biosynthesis of Aspergillus flavus and Aspergillus oryzae. (2011). MDPI. [Link]

-

Naturally-Occurring Cyclopeptides: Structures and Bioactivity. (2020). ResearchGate. [Link]

-

Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro) and 3-Phenyllactic Acid. (2002). PMC. [Link]

-

Physico-chemical changes during cocoa fermentation and key enzymes involved. (2000). Universiti Putra Malaysia. [Link]

-

Lactic Acid Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling. (2023). MDPI. [Link]

-

Isolation and characterization of cyclo-(tryptophanyl-prolyl) and chloramphenicol from Streptomyces sp. SUK 25 with antimethicillin-resistant Staphylococcus aureus activity. (2016). ResearchGate. [Link]

-

Optimization of the Culture Conditions of Lactic Acid Bacteria for Antimicrobial Activity and Mass Production of Cyclic Dipeptides. (2021). PMC. [Link]

-

Aspergillus oryzae pathways that convert phenylalanine into the flavor volatile 2-phenylethanol. (2015). PubMed. [Link]

-

Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells. (2024). PMC. [Link]

-

Neuroprotective action of halogenated derivatives of L-phenylalanine. (2008). PubMed. [Link]

-

Cocoa Fermentations Conducted with a Defined Microbial Cocktail Inoculum. (1998). PMC. [Link]

-

Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses. (2011). ResearchGate. [Link]

-

Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. (2022). MDPI. [Link]

-

isolation and characterization of cyclo-(tryptophanyl- prolyl) and chloramphenicol from Streptomyces sp. sUK 25 with antimethici. (2016). Dove Medical Press. [Link]

-

Physicochemical and Biochemical Changes in Cocoa during the Fermentation Step. (2023). MDPI. [Link]

-

L-Aspartyl-L-phenylalanine. (2023). PubChem. [Link]

-

Metagenomics analysis of cocoa bean fermentation microbiome identifying species diversity and putative functional capabilities. (2019). PubMed Central. [Link]

-

A facile HPLC method for optical purity and quantitative measurements of phenylalanine from the hydrolyzed aspartame under different pH and temperature after its derivatization with a fluorescent reagent. (2007). PubMed. [Link]

-

Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach. (2020). MDPI. [Link]

-

Phenylalanine Plays Important Roles in Regulating the Capacity of Intestinal Immunity, Antioxidants and Apoptosis in Largemouth Bass (Micropterus salmoides). (2022). NIH. [Link]

-

Conformation analysis of aspartame-based sweeteners by NMR spectroscopy, molecular dynamics simulations, and X-ray diffraction studies. (1995). PubMed. [Link]

-

Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. (1998). PubMed. [Link]

-

Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation. (2020). PubMed Central. [Link]

-

Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies. (2022). PubMed. [Link]

-

The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. (2024). PMC. [Link]

-

PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. (2012). NIH. [Link]

-

Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. (2022). MDPI. [Link]

Sources

- 1. Cyclo-diphenylalanine production in Aspergillus nidulans through stepwise metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspergillus oryzae pathways that convert phenylalanine into the flavor volatile 2-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro) and 3-Phenyllactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metagenomics analysis of cocoa bean fermentation microbiome identifying species diversity and putative functional capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary aspartyl-phenylalanine-1-methyl ester delays osteoarthritis and prevents associated bone loss in STR/ORT mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Cyclic Dipeptides: From Enzymatic Logic to Experimental Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides found in nature.[1] Their conformationally rigid and proteolytically stable scaffold makes them privileged structures in drug discovery, with demonstrated antibacterial, anticancer, and antifungal activities.[1][2][3] Understanding the biosynthesis of these valuable molecules is paramount for their discovery, characterization, and bioengineering. This guide provides an in-depth exploration of the two primary enzymatic routes for CDP formation: the tRNA-dependent pathway catalyzed by cyclodipeptide synthases (CDPSs) and the tRNA-independent pathway mediated by non-ribosomal peptide synthetases (NRPSs).[1][2][4][5] We will dissect the catalytic mechanisms, compare the logic of each pathway, and provide field-proven experimental protocols for their study, empowering researchers to harness these biosynthetic systems for therapeutic innovation.

Introduction: The Two Roads to Cyclization

Nature has evolved two distinct and elegant enzymatic solutions for the synthesis of the cyclic dipeptide core.[1][4] These pathways differ fundamentally in their substrate utilization, enzymatic architecture, and metabolic context.

-

Cyclodipeptide Synthases (CDPSs): These are compact, stand-alone enzymes that hijack aminoacyl-tRNAs (aa-tRNAs)—the building blocks of ribosomal protein synthesis—to directly form CDPs.[2][5][6] This pathway represents a direct and efficient link between primary and secondary metabolism.[2]

-

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular mega-enzymes that build peptides in an assembly-line fashion using free amino acids.[7][8] CDP formation in this context is often a programmed termination step, where an embedded thioesterase domain catalyzes intramolecular cyclization to release the final product.[9][10]

The choice between these pathways has profound implications for the diversity and regulation of the resulting CDPs. Understanding both is critical for genome mining efforts aimed at discovering novel bioactive compounds.

The tRNA-Dependent Pathway: Cyclodipeptide Synthases (CDPSs)

First discovered in 2002 during the study of the albonoursin pathway, CDPSs represent a distinct family of peptide bond-forming enzymes.[3][6] They are structurally related to Class I aminoacyl-tRNA synthetases (aaRSs), sharing a characteristic Rossmann-fold domain, which points to their evolutionary origins.[3][6]

The Catalytic Mechanism: A Ping-Pong Approach

CDPSs employ a sequential ping-pong catalytic mechanism to assemble the CDP scaffold from two aa-tRNA substrates.[2][11] The entire process occurs within a single catalytic pocket with two distinct substrate-binding sites (P1 and P2).[6]

The key steps are as follows:

-

First Aminoacyl Transfer: The first aa-tRNA binds to the enzyme. The aminoacyl moiety is transferred to a conserved catalytic serine residue, forming a covalent aminoacyl-enzyme intermediate and releasing the deacylated tRNA.[3][12]

-

Second aa-tRNA Binding: The second aa-tRNA binds, positioning its aminoacyl group adjacent to the first.

-

Peptide Bond Formation: The α-amino group of the second amino acid attacks the carbonyl carbon of the enzyme-bound first amino acid, forming a dipeptidyl-enzyme intermediate.[12][13]

-

Intramolecular Cyclization & Release: The α-amino group of the first amino acid (now at the N-terminus of the dipeptide) attacks the ester bond linking the dipeptide to the catalytic serine. This intramolecular aminolysis simultaneously forms the second peptide bond and releases the cyclic dipeptide product from the enzyme.[12]

This efficient mechanism allows for the rapid and specific synthesis of a cyclodipeptide without the need for a large, multi-enzyme complex.

Caption: The ping-pong catalytic mechanism of Cyclodipeptide Synthases (CDPSs).

Substrate Specificity

CDPS enzymes are classified into subfamilies, such as NYH and XYP, based on conserved residues in their active sites which help determine their substrate specificity.[3][6] While many CDPSs are promiscuous and can accept multiple amino acid substrates to produce a range of CDPs, they often have a clear preference, synthesizing one major product alongside minor ones.[6][14] This inherent flexibility is a powerful tool for generating chemical diversity.

| CDPS Enzyme Example | Organism | Primary Substrates | Major CDP Product |

| AlbC | Streptomyces noursei | L-Phe-tRNA, L-Leu-tRNA | cyclo(L-Phe-L-Leu) |

| Rv2275 | Mycobacterium tuberculosis | L-Tyr-tRNA, L-Tyr-tRNA | cyclo(L-Tyr-L-Tyr) |

| BcmA | Streptomyces sapporonensis | L-Ile-tRNA, L-Leu-tRNA | cyclo(L-Ile-L-Leu) |

The tRNA-Independent Pathway: Non-Ribosomal Peptide Synthetases (NRPSs)

NRPSs are modular biosynthetic factories that are responsible for producing a vast array of complex natural products, including many clinically important antibiotics and immunosuppressants.[7][15][16] Unlike ribosomes, they are not guided by an mRNA template. Instead, the sequence of domains within the enzyme's modules dictates the final peptide structure.[7]

NRPS Architecture and Mechanism

A minimal NRPS module contains three core domains responsible for incorporating one amino acid into the growing peptide chain.[10]

-

Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-AMP intermediate using ATP.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is covalently tethered to the T domain via a 4'-phosphopantetheine (Ppant) prosthetic group.

-

Condensation (C) Domain: Catalyzes peptide bond formation between the aminoacyl group on its own module's T domain and the nascent peptide chain attached to the T domain of the preceding module.

Caption: Core domains and workflow of a minimal NRPS elongation module.

Cyclization by the Thioesterase (TE) Domain

The final module of an NRPS assembly line typically contains a Thioesterase (TE) domain , which is responsible for terminating synthesis and releasing the final product.[10][17] For cyclic dipeptides, the TE domain functions as an intramolecular cyclase.

The process is as follows:

-

Dipeptidyl Transfer: A linear dipeptide, assembled by two preceding NRPS modules, is tethered to the final T domain.

-

Acyl-Enzyme Intermediate: The TE domain catalyzes the transfer of the dipeptide from the T domain's Ppant arm to its own catalytic serine residue, forming an acyl-O-TE intermediate.[10][16]

-

Intramolecular Cyclization: The N-terminal amino group of the dipeptide attacks the ester linkage to the TE domain's serine. This reaction forms the final amide bond, creating the 2,5-diketopiperazine ring and releasing the CDP from the enzyme.[10]

This mechanism is a common strategy used by NRPSs to produce a wide variety of cyclic peptides, not just dipeptides.[9][17]

Experimental Workflows for Studying CDP Biosynthesis

A multi-faceted approach combining in silico, in vivo, and in vitro methods is essential for discovering and characterizing CDP biosynthetic pathways.

Workflow: From Genome to Product

Sources

- 1. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 8. Emulating nonribosomal peptides with ribosomal biosynthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Visualizing a Key Step in How an NRPS Enzyme Produces an Antibiotic [today.ucsd.edu]

- 16. Structural advances toward understanding the catalytic activity and conformational dynamics of modular nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthetic Cyclization Catalysts for the Assembly of Peptide and Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Role of Endogenous Cyclo(aspartyl-phenylalanyl)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

The landscape of endogenous signaling molecules is in a constant state of discovery, with small peptides and their cyclic derivatives emerging as critical regulators of complex physiological processes. Among these, the cyclic dipeptide Cyclo(aspartyl-phenylalanyl), also known as Cyclo(Asp-Phe), presents a compelling enigma. While its chemical properties are well-defined, and its presence as a metabolite of the artificial sweetener aspartame is documented, its role as an endogenous signaling molecule in mammals remains a frontier of scientific inquiry. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding and speculative future of endogenous Cyclo(Asp-Phe). We will navigate the existing knowledge of its biosynthesis, potential physiological functions, and the methodological approaches required to elucidate its definitive biological role.

Section 1: The Molecular Architecture and Physicochemical Properties of Cyclo(Asp-Phe)

Cyclo(Asp-Phe) is a 2,5-diketopiperazine, a cyclic dipeptide formed from the condensation of L-aspartic acid and L-phenylalanine. This cyclization confers significant conformational rigidity and increased stability against enzymatic degradation compared to its linear dipeptide counterpart[1].

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₄ | [2] |

| Molecular Weight | 262.27 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 270 - 272 °C (Lit.) | [2] |

Its structure, featuring a hydrophilic carboxylic acid side chain from the aspartyl residue and a hydrophobic benzyl side chain from the phenylalanyl residue, suggests a molecule with amphipathic properties, potentially enabling interaction with a diverse range of biological targets.

Section 2: Biosynthesis and Bioavailability - A Tale of Two Origins

The endogenous presence of Cyclo(Asp-Phe) in mammals is not yet definitively established through direct detection in tissues absent of aspartame intake. However, two primary avenues for its presence in biological systems are plausible: endogenous biosynthesis and exogenous intake.

Endogenous Biosynthesis: A Mechanistic Hypothesis

The enzymatic machinery for the synthesis of cyclic dipeptides is well-documented in microorganisms and plants, primarily involving two enzyme families:

-

Non-ribosomal Peptide Synthetases (NRPSs): These large, modular enzymes can assemble peptides from amino acid precursors without the use of an mRNA template. The final step often involves a terminal condensation domain that catalyzes the cyclization and release of the dipeptide[3].

-

Cyclodipeptide Synthases (CDPSs): These enzymes utilize aminoacyl-tRNAs as substrates to synthesize cyclic dipeptides[4][5].

While dedicated NRPS or CDPS systems for Cyclo(Asp-Phe) have not been identified in mammals, the possibility of analogous or promiscuous enzymatic activity exists.

Hypothetical Mammalian Biosynthesis of Cyclo(Asp-Phe)

Caption: A hypothetical signaling pathway for Cyclo(Asp-Phe) in a neuron.

Systemic and Metabolic Regulation

Beyond the CNS, cyclic dipeptides have been implicated in a variety of systemic effects. The constituent amino acids of Cyclo(Asp-Phe) are integral to numerous metabolic pathways.[6] It is conceivable that their cyclic form could act as a signaling molecule in metabolic regulation.

Section 4: Methodologies for a New Frontier of Research

Elucidating the endogenous role of Cyclo(Asp-Phe) requires a multi-pronged experimental approach.

Detection and Quantification: The First Hurdle

The definitive identification and quantification of endogenous Cyclo(Asp-Phe) in biological matrices is paramount.

Experimental Protocol: LC-MS/MS for Cyclo(Asp-Phe) Quantification

-

Sample Preparation:

-

Homogenize tissue samples (e.g., brain, gut) or use biofluids (e.g., cerebrospinal fluid, plasma).

-

Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet precipitated proteins and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a suitable mobile phase.

-

-

Liquid Chromatography:

-

Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Employ a reversed-phase C18 column for separation.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry:

-

Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode.

-

Use multiple reaction monitoring (MRM) for sensitive and specific detection.

-

Monitor for the precursor ion to product ion transition specific for Cyclo(Asp-Phe).

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

Workflow for Endogenous Cyclo(Asp-Phe) Identification

Sources

Cyclo(aspartyl-phenylalanyl) mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Cyclo(aspartyl-phenylalanyl)

Executive Summary

Cyclo(aspartyl-phenylalanyl), also known as Cyclo(Asp-Phe), is a cyclic dipeptide, a class of molecules gaining significant attention for their therapeutic potential. While direct, comprehensive research on Cyclo(Asp-Phe) is emerging, its structural similarity to other well-characterized diketopiperazines (DKPs) with neuroprotective properties allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. This guide synthesizes the current understanding of DKP bioactivity to propose a likely mechanistic framework for Cyclo(Asp-Phe) and provides a detailed roadmap for its in vitro investigation, targeting researchers in neuropharmacology and drug development.

Introduction to Cyclo(aspartyl-phenylalanyl) and the Diketopiperazine Class

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, often formed from the condensation of two amino acids. Their constrained cyclic structure confers remarkable stability against proteolytic degradation and can facilitate passage across the blood-brain barrier, making them attractive candidates for central nervous system (CNS) drug development.[1][2][3] Cyclo(Asp-Phe) is commercially available for research and is noted for its potential as a modulator in neuropharmacology.[4]

The constituent amino acids of Cyclo(Asp-Phe), aspartic acid and phenylalanine, are both neurologically active. Aspartic acid is an excitatory neurotransmitter, while phenylalanine is a precursor to several key neurotransmitters, including dopamine and norepinephrine. This composition suggests that Cyclo(Asp-Phe) is predisposed to interact with neuronal systems.

A Proposed Mechanism of Action: Insights from Related Cyclic Dipeptides

While the specific molecular targets of Cyclo(Asp-Phe) are yet to be fully elucidated, extensive research on analogous DKPs provides a strong foundation for a primary hypothesis. Notably, compounds like Cyclo(L-Pro-L-Phe) have been shown to exert neuroprotective effects by acting as partial agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5][6][7]

Activation of PPAR-γ, a nuclear receptor, initiates a cascade of anti-inflammatory and antioxidant responses. A key consequence of PPAR-γ activation is the suppression of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][7] This pathway is a central regulator of inflammation and is implicated in the pathology of numerous neurodegenerative diseases.

Therefore, the central hypothesis for the in vitro mechanism of action of Cyclo(Asp-Phe) is as follows:

Cyclo(Asp-Phe) confers neuroprotection by acting as a PPAR-γ agonist, leading to the downstream inhibition of the NF-κB signaling pathway, thereby reducing oxidative stress, neuroinflammation, and apoptosis in neuronal cells.

The following sections detail the experimental framework required to rigorously test this hypothesis.

Elucidating the Mechanism: A Step-by-Step In Vitro Workflow

A systematic in vitro approach is essential to dissect the mechanism of action of Cyclo(Asp-Phe). The following workflow is designed as a self-validating system, where each step provides evidence to support or refute the central hypothesis.

Caption: A comprehensive workflow for the in vitro evaluation of Cyclo(Asp-Phe).

Recommended In Vitro Model: Human Neuroblastoma SH-SY5Y Cell Line

The SH-SY5Y cell line is a well-established and widely used model in neurodegenerative disease research.[8][9]

-

Rationale for Selection:

-

Human Origin: Provides data that is more readily translatable to human physiology.

-

Dopaminergic Phenotype: These cells can be differentiated into a more mature neuronal phenotype, expressing markers relevant to diseases like Parkinson's.

-

Robustness and Reproducibility: They are a stable cell line, ensuring consistency across experiments.

-

Extensive Literature: A wealth of published data is available for comparison and troubleshooting.

-

Experimental Protocols

Protocol 1: Assessment of Neuroprotection Against Oxidative Stress

-

Objective: To determine if Cyclo(Asp-Phe) can protect neuronal cells from oxidative stress-induced cell death.

-

Methodology:

-

Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of Cyclo(Asp-Phe) (e.g., 1 µM, 10 µM, 50 µM) for 2 hours.

-

Induction of Oxidative Stress: Introduce a neurotoxin such as hydrogen peroxide (H₂O₂) or MPP+ at a pre-determined toxic concentration.

-

Incubation: Co-incubate the cells with Cyclo(Asp-Phe) and the neurotoxin for 24 hours.

-

Viability and Cytotoxicity Assessment:

-

MTT Assay: Measure cell viability by adding MTT reagent and quantifying the formazan product spectrophotometrically.

-

LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell membrane damage and cytotoxicity.[5]

-

-

Protocol 2: Western Blot Analysis of Key Signaling Proteins

-

Objective: To investigate the effect of Cyclo(Asp-Phe) on the expression and activation of proteins in the hypothesized signaling pathway.

-

Methodology:

-

Cell Culture and Treatment: Culture SH-SY5Y cells in 6-well plates and treat them as described in Protocol 1.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against PPAR-γ, phospho-NF-κB p65, IκBα, Nrf2, HO-1, cleaved Caspase-3, and cleaved PARP. Use an antibody against β-actin or GAPDH as a loading control.

-

Detection and Quantification: Use a chemiluminescent substrate for detection and quantify the band intensities using densitometry software.

-

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay

-

Objective: To assess the potential of Cyclo(Asp-Phe) to cross the blood-brain barrier.

-

Methodology:

-

Model Setup: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.[10][11]

-

Application of Peptide: Add Cyclo(Asp-Phe) to the apical (blood side) chamber of the transwell.

-

Sampling: At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (brain side) chamber.

-

Quantification: Analyze the concentration of Cyclo(Asp-Phe) in the basolateral samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Permeability Coefficient Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer.

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables.

Table 1: Expected Outcome of Neuroprotection Assays

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Toxin Control) |

| Control | - | 100 ± 5.0 | N/A |

| H₂O₂ | 150 | 45 ± 4.2 | 100 ± 8.5 |

| Cyclo(Asp-Phe) + H₂O₂ | 10 | 65 ± 3.8 | 70 ± 6.1 |

| Cyclo(Asp-Phe) + H₂O₂ | 50 | 85 ± 5.1 | 40 ± 4.9 |

Data are hypothetical and represent an expected dose-dependent protective effect.

Table 2: Anticipated Changes in Protein Expression (Western Blot)

| Protein Target | H₂O₂ Treatment | Cyclo(Asp-Phe) + H₂O₂ Treatment | Expected Interpretation |

| PPAR-γ | ↓ | ↑ | Upregulation by Cyclo(Asp-Phe) |

| p-NF-κB p65 | ↑↑ | ↓ | Inhibition of NF-κB activation |

| Cleaved Caspase-3 | ↑↑ | ↓ | Anti-apoptotic effect |

| Nrf2 / HO-1 | ↑ | ↑↑ | Activation of antioxidant response |

Arrows indicate the expected direction of change in protein levels relative to the untreated control.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed neuroprotective mechanism of Cyclo(Asp-Phe).

Caption: Proposed neuroprotective signaling cascade of Cyclo(Asp-Phe).

Conclusion and Future Directions

This technical guide provides a comprehensive, evidence-based framework for investigating the in vitro mechanism of action of Cyclo(aspartyl-phenylalanyl). By leveraging knowledge from the broader class of neuroprotective diketopiperazines, we have established a primary hypothesis centered on PPAR-γ agonism and subsequent NF-κB inhibition. The detailed protocols and experimental workflow offer a clear path for researchers to validate this hypothesis and uncover the therapeutic potential of this promising cyclic dipeptide. Successful validation of this mechanism in vitro will be a critical step towards advancing Cyclo(Asp-Phe) into more complex pre-clinical models of neurodegenerative disease.

References

- Time in Brussels, BE. Google.

-

Novel diketopiperazine enhances motor and cognitive recovery after traumatic brain injury in rats and shows neuroprotection in vitro and in vivo. Journal of Cerebral Blood Flow & Metabolism. [Link]

-

2,5-Diketopiperazines as Neuroprotective Agents. ResearchGate. [Link]

-

2,5-Diketopiperazines as Neuroprotective Agents. Bentham Science. [Link]

-

2,5-diketopiperazines as neuroprotective agents. PubMed. [Link]

-

In silico approach of 2,5-Diketopiperazines from marine organisms to neurodegenerative diseases. R Discovery. [Link]

-

Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. PMC - PubMed Central. [Link]

-

Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro. MDPI. [Link]

-

Novel cyclic peptides facilitating transcellular blood-brain barrier transport of macromolecules in vitro and in vivo. PubMed. [Link]

-

Cyclo(-Arg-Gly-Asp-d-Phe-Lys(([18F]Fluoropropionyl)galacto-amino acid)-). NCBI. [Link]

-

Cyclo(Arg-Gly-Asp-D-Phe-Val) peptide. Iris Biotech. [Link]

-

Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood-brain barrier dysfunction through regulation of autophagy. PubMed. [Link]

-

Purchase Directly from Cyclo(-Arg-Ala-Asp-d-Phe-Lys). Liwei Peptide. [Link]

-

[99mTc-Gly-Gly-Cys]-Ornithine-ornithine-ornithine-cyclo(Arg-Gly-Asp- d-Phe-Lys). PubMed. [Link]

-

Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood-brain barrier dysfunction through regulation of autophagy. ResearchGate. [Link]

-

Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. PLOS One. [Link]

-

The Aqueous Conformation of cyclo(1,6)Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2. PubMed. [Link]

-

Cyclo(phenylalanine-proline) induces DNA damage in mammalian cells via reactive oxygen species. PubMed. [Link]

-

99mTc-Glucosamino-Asp-cyclo(Arg-Gly-Asp-D-Phe-Lys). NCBI. [Link]

-

Bicyclic RGD Peptides with Exquisite Selectivity for the Integrin αvβ3 Receptor Using a “Random Design” Approach. ACS Combinatorial Science. [Link]

-

The modulation of excitatory amino acid responses by serotonin in the cat neocortex in vitro. PubMed. [Link]

-

Neuronal Cell Lines for Neurodegenerative Research. 2BScientific. [Link]

-

Peptidergic modulation of synaptic transmission in the parabrachial nucleus in vitro: importance of degradative enzymes in regulating synaptic efficacy. PubMed. [Link]

-

Experimental Cell Models for Investigating Neurodegenerative Diseases. PMC. [Link]

-

The role of neuron-like cell lines and primary neuron cell models in unraveling the complexity of neurodegenerative diseases: a comprehensive review. PubMed. [Link]

-

Stereoisomerism and Biological Activity of the Selective and Superactive αvβ3 Integrin Inhibitor cyclo(-RGDfV-) and Its Retro-Inverso Peptide. Journal of the American Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]

- 9. The role of neuron-like cell lines and primary neuron cell models in unraveling the complexity of neurodegenerative diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel cyclic peptides facilitating transcellular blood-brain barrier transport of macromolecules in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Cyclo(aspartyl-phenylalanyl): A Technical Guide to Putative Targets and Mechanistic Exploration

Introduction: The Emergence of Cyclo(aspartyl-phenylalanyl) in Drug Discovery

Cyclo(aspartyl-phenylalanyl), a diketopiperazine (DKP), represents a class of cyclic dipeptides that have garnered significant interest in the pharmaceutical and biochemical fields. These structurally simple, yet conformationally constrained, molecules offer enhanced stability and bioavailability compared to their linear counterparts, making them attractive scaffolds for novel therapeutic agents. While research into the specific bioactivities of Cyclo(aspartyl-phenylalanyl) is nascent, compelling evidence from structurally analogous DKPs suggests a rich therapeutic landscape awaiting exploration. This guide provides an in-depth analysis of the potential therapeutic targets of Cyclo(aspartyl-phenylalanyl), drawing upon established mechanisms of related compounds and outlining robust experimental workflows for target validation and elucidation of its mechanism of action.

I. Neuroprotection: A Promising Frontier for Cyclo(aspartyl-phenylalanyl)

Evidence from related cyclic dipeptides, such as Cyclo(L-Pro-L-Phe), points towards a potent neuroprotective potential, primarily through the modulation of inflammatory and oxidative stress pathways. A key hypothesized target in this context is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) , a nuclear receptor that plays a crucial role in regulating inflammation and cellular metabolism.

A. Hypothesized Mechanism of Neuroprotection: PPAR-γ Activation and NF-κB Inhibition

The proposed neuroprotective mechanism of Cyclo(aspartyl-phenylalanyl) involves its potential function as a partial agonist of PPAR-γ. Activation of PPAR-γ can initiate a signaling cascade that leads to the suppression of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB) . This, in turn, mitigates downstream inflammatory responses and reduces oxidative stress, ultimately promoting neuronal survival.

Diagram 1: Hypothesized Neuroprotective Signaling Pathway of Cyclo(aspartyl-phenylalanyl)

Caption: Hypothesized activation of PPAR-γ by Cyclo(Asp-Phe) leading to neuroprotection.

B. Experimental Workflow for Validating Neuroprotective Effects

A systematic approach is required to validate the neuroprotective potential of Cyclo(aspartyl-phenylalanyl). The following workflow outlines key in vitro assays using a neuronal cell line such as SH-SY5Y.

Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assays

Caption: A general workflow for assessing the neuroprotective effects of a test compound.

1. Cell Viability (MTT) Assay: This assay assesses the metabolic activity of cells as an indicator of viability.

-

Step 1: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Step 2: Pre-treat cells with varying concentrations of Cyclo(aspartyl-phenylalanyl) for a specified duration (e.g., 2 hours).

-

Step 3: Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H₂O₂) or glutamate.

-

Step 4: After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Step 5: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Step 6: Measure the absorbance at 570 nm using a microplate reader.

2. Cytotoxicity (LDH) Assay: This assay measures the release of lactate dehydrogenase from damaged cells.

-

Step 1: Follow the same treatment protocol as the MTT assay.

-

Step 2: Collect the cell culture supernatant.

-

Step 3: Use a commercially available LDH cytotoxicity kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

3. Western Blot Analysis for Key Signaling Proteins: This technique is used to quantify the expression levels of proteins involved in the hypothesized signaling pathway.

-

Step 1: Treat cells as described above and lyse them to extract total protein.

-

Step 2: Determine protein concentration using a BCA assay.

-

Step 3: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Step 4: Probe the membrane with primary antibodies against p-p65 (a marker of NF-κB activation), total p65, cleaved caspase-3, and PARP. Use β-actin as a loading control.

-

Step 5: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Table 1: Example Quantitative Data for Neuroprotective Effects of a DKP Analog

| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Control) | p-p65 Expression (Fold Change) |

| Control | 100 ± 5.2 | 100 ± 7.8 | 1.0 |

| H₂O₂ (150 µM) | 48 ± 4.5 | 215 ± 15.3 | 3.5 ± 0.4 |

| Cyclo(Asp-Phe) (10 µM) + H₂O₂ | 65 ± 6.1 | 150 ± 12.1 | 2.1 ± 0.3 |

| Cyclo(Asp-Phe) (50 µM) + H₂O₂ | 82 ± 7.3 | 110 ± 9.5 | 1.2 ± 0.2 |

Note: The data presented are hypothetical and for illustrative purposes. Actual results would need to be determined experimentally.

II. Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

The antiproliferative and pro-apoptotic effects observed in various cyclic dipeptides suggest that Cyclo(aspartyl-phenylalanyl) may also possess anticancer properties. Potential targets in this context include key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway .

A. Hypothesized Mechanism of Anticancer Activity: Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is hypothesized that Cyclo(aspartyl-phenylalanyl) may exert its anticancer effects by inhibiting one or more key components of this pathway, leading to cell cycle arrest and induction of apoptosis.

Diagram 3: Hypothesized Anticancer Signaling Pathway of Cyclo(aspartyl-phenylalanyl)

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Cyclo(Asp-Phe).

B. Experimental Workflow for Validating Anticancer Effects

To investigate the anticancer potential of Cyclo(aspartyl-phenylalanyl), a series of in vitro assays using relevant cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) are necessary.

1. Cell Proliferation Assay (SRB Assay): The sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density by staining total cellular protein.

-

Step 1: Seed cancer cells in a 96-well plate and allow them to attach.

-

Step 2: Treat cells with a range of Cyclo(aspartyl-phenylalanyl) concentrations for 48-72 hours.

-

Step 3: Fix the cells with trichloroacetic acid (TCA).

-

Step 4: Stain the cells with SRB dye.

-

Step 5: Wash away the unbound dye and solubilize the protein-bound dye with Tris base.

-

Step 6: Measure the absorbance at 510 nm.

2. Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Step 1: Treat cells with Cyclo(aspartyl-phenylalanyl) for the desired time.

-

Step 2: Harvest the cells and wash them with PBS.

-

Step 3: Resuspend the cells in Annexin V binding buffer.

-

Step 4: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

-

Step 5: Analyze the cells by flow cytometry.

3. Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins:

-

Step 1: Treat cancer cells with Cyclo(aspartyl-phenylalanyl).

-

Step 2: Lyse the cells and perform western blotting as described previously.

-

Step 3: Probe for key proteins in the pathway, including p-Akt, total Akt, p-mTOR, and total mTOR.

Table 2: Example IC₅₀ Values of DKP Analogs in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| Cyclo(Phe-Pro) | HT-29 (Colon) | >10 mM (low potency) |

| Phenylahistin | Various | Potent |

| Cyclo(D-Tyr-D-Phe) | A549 (Lung) | 10 |

Note: Data from existing literature on analogous compounds.

III. Quorum Sensing Inhibition: A Novel Anti-Infective Strategy

Diketopiperazines are known to function as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. Cyclo(aspartyl-phenylalanyl) could potentially act as an antagonist to QS receptors, thereby disrupting bacterial communication and attenuating pathogenicity.

A. Hypothesized Mechanism of Quorum Sensing Inhibition

It is proposed that Cyclo(aspartyl-phenylalanyl) may compete with native N-acyl homoserine lactone (AHL) signaling molecules for binding to LuxR-type receptors in Gram-negative bacteria, such as LasR and RhlR in Pseudomonas aeruginosa. This competitive inhibition would prevent the activation of downstream virulence genes.

Diagram 4: Hypothesized Mechanism of Quorum Sensing Inhibition

Caption: Competitive inhibition of a quorum sensing receptor by Cyclo(Asp-Phe).

B. Experimental Workflow for Validating Quorum Sensing Inhibition

To assess the anti-QS activity of Cyclo(aspartyl-phenylalanyl), reporter strain assays and virulence factor quantification are essential.

1. Reporter Strain Assay: Use of bacterial reporter strains, such as Chromobacterium violaceum CV026 (violacein production) or P. aeruginosa lasB-gfp (GFP expression), allows for the screening of QS inhibitors.

-

Step 1: Grow the reporter strain in the presence of the appropriate AHL and varying concentrations of Cyclo(aspartyl-phenylalanyl).

-

Step 2: Quantify the reporter signal (violacein absorbance or GFP fluorescence) to determine the inhibitory effect.

2. Virulence Factor Production Assays: Measure the production of key virulence factors in pathogenic bacteria like P. aeruginosa.

-

Elastase Assay: Measure the degradation of elastin by culture supernatants.

-

Pyocyanin Assay: Quantify the blue-green pigment pyocyanin from culture supernatants by measuring absorbance at 520 nm.

-

Biofilm Formation Assay: Use a crystal violet staining method to quantify biofilm formation in microtiter plates.

Table 3: Example Data for Quorum Sensing Inhibition by a DKP Analog

| Compound | Target | Assay | Inhibition (%) |

| Cyclo(L-Tyr-L-Pro) | P. aeruginosa | Biofilm Formation | 48 |

| Cyclo(L-Pro-L-Phe) | P. aeruginosa | Biofilm Formation | 48 |

Note: Data from existing literature on analogous compounds.

Conclusion and Future Directions

Cyclo(aspartyl-phenylalanyl) presents a compelling starting point for the development of novel therapeutics. Based on robust evidence from structurally related diketopiperazines, this guide has outlined three primary areas of therapeutic potential: neuroprotection, anticancer activity, and quorum sensing inhibition. The detailed experimental workflows provide a clear roadmap for researchers to validate these hypothesized targets and elucidate the precise mechanisms of action. Future research should focus on in vivo studies to confirm the efficacy and safety of Cyclo(aspartyl-phenylalanyl) in animal models, paving the way for its potential clinical translation.

References

-

MDPI. (2021). Cyclic Peptides for the Treatment of Cancers: A Review. Molecules, 26(17), 5342. Retrieved from [Link]

-

Kim, J. E., et al. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. Marine Drugs, 19(8), 425. Retrieved from [Link]

-

Yu, M., et al. (2021). A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity. Frontiers in Microbiology, 12, 690533. Retrieved from [Link]

-

Nishanth Kumar, S., et al. (2014). Cyclo(D-Tyr-D-Phe): A new antibacterial, anticancer and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. Process Biochemistry, 49(1), 143-150. Retrieved from [Link]

-

Nguyen, T. H., et al. (2021). Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. RSC Advances, 11(48), 30255-30262. Retrieved from [Link]

-

Li, Y., et al. (2017). Anti-cancer activity and potential mechanism of a novel aspirin derivative. European Journal of Pharmacology, 800, 35-42. Retrieved from [Link]

-

Szelag, M., et al. (2022). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

-

Wang, Y., et al. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. iScience, 26(7), 107106. Retrieved from [Link]

-

Van der Merwe, M. J., et al. (2008). Selected Cyclic Dipeptides Inhibit Cancer Cell Growth and Induce Apoptosis in HT-29 Colon Cancer Cells. Anticancer Research, 28(6A), 3827-3832. Retrieved from [Link]

-

Smith, C. W., Skala, G., & Wilks, J. W. (1983). Synthesis of [1, 6-cyclo (acetyl-1-L-glutamic acid, 2-D-phenylalanine, 3-D-tryptophan, 6-D-lysine)] luteinizing hormone-releasing hormone on poly-N-acrylylpyrrolidine resin. International Journal of Peptide and Protein Research, 21(2), 127-134. Retrieved from [Link]

-

Steelman, L. S., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Cancer Biology & Therapy, 7(12), 1906-1921. Retrieved from [Link]

-

Zhang, B., et al. (2002). Synthesis of pCpCpA-3'-NH-phenylalanine as a ribosomal substrate. Organic Letters, 4(21), 3615-3618. Retrieved from [Link]

-

Lee, J., et al. (2011). Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides. Applied and Environmental Microbiology, 77(20), 7280-7287. Retrieved from [Link]

-

Tan, S., et al. (2022). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Cancers, 14(13), 3249. Retrieved from [Link]

-

Kumar, S. N., et al. (2014). Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. Applied Microbiology and Biotechnology, 98(1), 143-150. Retrieved from [Link]

-

Rochais, C., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 66(10), 6545-6582. Retrieved from [Link]

-

Kim, J. E., et al. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. Marine Drugs, 19(8), 425. Retrieved from [Link]

-

Li, J., et al. (2023). Inhibition of the NF-κB Signaling Pathway Alleviates Pyroptosis in Bladder Epithelial Cells and Neurogenic Bladder Fibrosis. International Journal of Molecular Sciences, 24(13), 11109. Retrieved from [Link]

-

Salehi, B., et al. (2021). Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity. Journal of Experimental & Clinical Cancer Research, 40(1), 1-14. Retrieved from [Link]

-

Zhu, S. Q. (1993). Synthesis and Characteristics of an Aspartame Analogue, L-Asparaginyl L-3-Phenyllactic Acid Methyl Ester. Chinese Chemical Letters, 4(12), 1047-1048. Retrieved from [Link]

-

Djafarzadeh, R., et al. (2017). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences, 18(6), 1299. Retrieved from [Link]

-

Varga, T., & Nagy, L. (2018). PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action. Frontiers in Immunology, 9, 1205. Retrieved from [Link]

-

Khan, F., et al. (2022). PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer. International Journal of Molecular Sciences, 23(21), 13176. Retrieved from [Link]

-

Han, S., et al. (2005). PPARgamma Ligands Suppress the Feedback Loop Between E2F2 and cyclin-E1. FEBS Letters, 579(28), 6431-6437. Retrieved from [Link]

-

He, Y., et al. (2019). Probing Anti-inflammatory Properties Independent of NF-κB Through Conformational Constraint of Peptide-Based Interleukin-1 Receptor Biased Ligands. Scientific Reports, 9(1), 1-13. Retrieved from [Link]

-

Chen, J., et al. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. Cancers, 15(17), 4298. Retrieved from [Link]

-

Holland, D. R., et al. (1995). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. Biochemistry, 34(49), 15990-16001. Retrieved from [Link]

-

AnyLink. (n.d.). Cyclo(-Arg-Gly-Asp-D-Phe-Cys) peptide. Retrieved from [Link]

-

Kim, J. Y., & Park, Y. J. (2018). Re-highlighting the action of PPARγ in treating metabolic diseases. Journal of Diabetes Investigation, 9(4), 748-752. Retrieved from [Link]

-

Sethi, G., et al. (2013). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Pharmacological Research, 75, 17-29. Retrieved from [Link]

-

Tyagi, S., et al. (2019). Role of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Different Disease States: Recent Updates. Current Pharmaceutical Design, 25(28), 3094-3102. Retrieved from [Link]

-

Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1799(10-12), 775-787. Retrieved from [Link]

-

Varga, T., & Nagy, L. (2018). PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action. Frontiers in Immunology, 9, 1205. Retrieved from [Link]

Methodological & Application

solid-phase synthesis protocol for Cyclo(aspartyl-phenylalanyl)

An In-Depth Guide to the Solid-Phase Synthesis of Cyclo(aspartyl-phenylalanyl)

Authored by: A Senior Application Scientist

Cyclo(aspartyl-phenylalanyl), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), represents a class of molecules with significant therapeutic and biochemical interest.[1] Their constrained ring structure confers enhanced stability against proteolytic degradation and improved bioavailability compared to their linear counterparts, making them valuable scaffolds in drug design.[2] This application note provides a detailed, field-proven protocol for the synthesis of Cyclo(Asp-Phe) utilizing an on-resin cyclization strategy within a solid-phase peptide synthesis (SPPS) framework.